![molecular formula C19H19N5O2 B3025687 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of the compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis
The compound is part of the pyridazinone class of compounds, which have been found to exhibit a wide range of pharmacological activities. A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .科学的研究の応用
1. Modulation of Neurological Receptors
6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione, through its derivatives like CX516, has been investigated as a modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxasole propionic acid (AMPA) receptor. Although the initial findings in schizophrenia treatment were inconclusive, it sheds light on the compound's potential application in modulating neurological receptors and influencing cognition and psychosis (Marenco et al., 2002).
2. Metabolism and DNA Adduct Formation
The compound's derivatives have been studied for their metabolic pathways and formation of DNA adducts. Specifically, research on heterocyclic amines like MeIQx and PhIP, related to the chemical structure of this compound, highlights their metabolism and the formation of macromolecular adducts in humans and rodents. The research indicates significant differences between human and rodent metabolisms, emphasizing the compound's role in understanding metabolic pathways and potential carcinogenicity (Turteltaub et al., 1999).
3. Environmental and Dietary Exposures
Studies have also explored the presence of structurally related heterocyclic amines in various environmental and dietary contexts. Understanding the environmental exposure and metabolic processing of these compounds in humans provides crucial insights into potential health risks and the mechanisms of action of related chemical structures (Nagao et al., 1996).
作用機序
Target of Action
Compounds with similar structures are known to interact with non-receptor protein tyrosine kinases . These kinases play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s suggested that similar compounds activate non-receptor protein tyrosine kinases following engagement of various cellular receptors, including immune response receptors, integrins, and other adhesion receptors . This activation can lead to a cascade of intracellular events, altering cellular functions.
Biochemical Pathways
The activation of non-receptor protein tyrosine kinases can influence multiple signaling pathways, leading to various downstream effects . These effects can include changes in gene expression, cell cycle progression, and apoptosis.
Pharmacokinetics
The solubility of a compound can significantly impact its bioavailability and pharmacokinetics .
Result of Action
The activation of non-receptor protein tyrosine kinases can lead to a variety of cellular responses, depending on the specific pathways and cells involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of many compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
6-[4-(4-methylpiperazin-1-yl)anilino]quinazoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-6-8-24(9-7-23)14-4-2-13(3-5-14)22-16-10-17(25)18-15(19(16)26)11-20-12-21-18/h2-5,10-12,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGOHBCPALCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





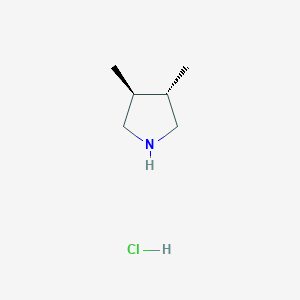
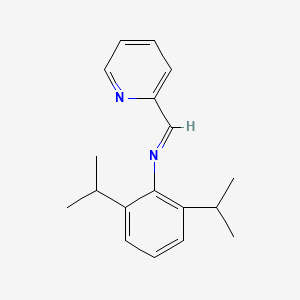
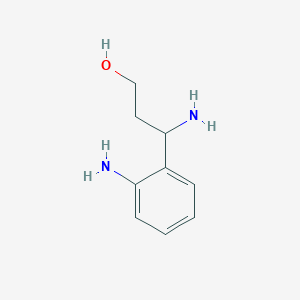

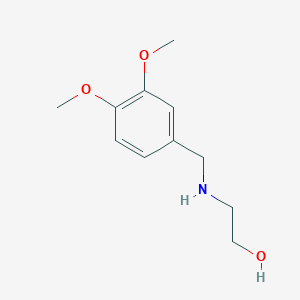
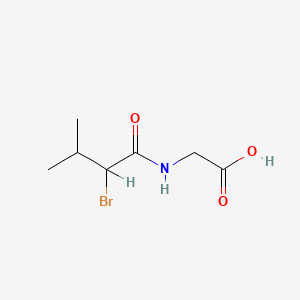
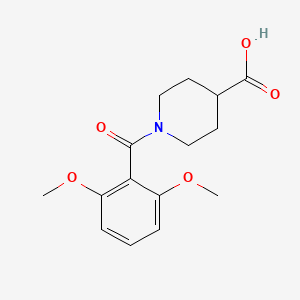
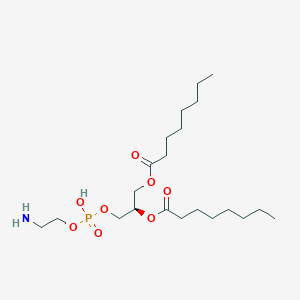

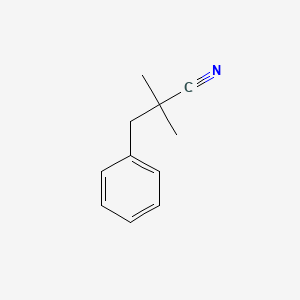
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
